Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a pyridinyl group, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant effects on the cardiovascular and central nervous system . They also exhibit anti-inflammatory, antibacterial, fungicidal, and other activities .
Mode of Action
It’s synthesized compounds have been tested for antihypoxic activity . The condensation of this compound with chloroacetyl chloride produces N-substituted 2-chloroacetamide, which reacts with piperidine and morpholine to produce 2-aminoacetamides . These are then subjected to cyclization with hydrazine hydrate to obtain 3-aminothienopyrimidin-4-one derivatives .
Biochemical Pathways
The synthesized compounds have been tested for antihypoxic activity , suggesting they may influence pathways related to oxygen utilization and cellular respiration.
Result of Action
The synthesized compounds have been tested for antihypoxic activity , suggesting they may have a protective effect against low oxygen conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, followed by esterification with ethanol . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of acid or base catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Piperidine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials science.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate
- Methyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
- 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
ethyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-3-5-14-6-4-8/h3-7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLAPQXKZAVVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358025 | |
Record name | Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117516-88-8 | |
Record name | Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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